molecular formula C13H18N2O2 B1528142 2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine CAS No. 1373223-07-4

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine

Cat. No. B1528142
CAS RN: 1373223-07-4
M. Wt: 234.29 g/mol
InChI Key: YSBUHVVKNBTNOD-UHFFFAOYSA-N
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Description

“2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine” is a chemical compound with the CAS Number: 1373223-07-4 . Its IUPAC name is tert-butyl 3,4-dihydro [2,7]naphthyridine-2 (1H)-carboxylate . It has a molecular weight of 234.3 . The compound is a colorless liquid .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, which are similar to the compound , has been covered in various studies . The Skraup quinoline synthesis has been adapted to 3-aminopyridine to synthesize the first representatives of unsubstituted naphthyridines .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O2/c1-13 (2,3)17-12 (16)15-7-5-10-4-6-14-8-11 (10)9-15/h4,6,8H,5,7,9H2,1-3H3 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives, which are structurally similar to “this compound”, have been found to react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . Its molecular formula is C13H18N2O2 .

Scientific Research Applications

Dinucleating Ligands and Metal Complexes

2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine derivatives have been utilized in creating dinucleating ligands for assembling bridged dicopper(I) centers. This strategy is aimed at promoting electronic communication between metal centers and creating selective binding sites for substrates, thus emulating enzyme functions. The ligand system based on 1,8-naphthyridine shows potential for cooperative substrate activations in catalytic reactions, indicating its importance in the development of new catalytic systems (Davenport & Tilley, 2011).

Spectroscopic Properties and Heavy Metal Sensing

Research has also focused on the synthesis and spectroscopic properties of bis-Boc-L-Alanine modified 1,8-naphthyridine ligands. These compounds show promise as fluorescent probes for heavy metal ions, such as Hg2+ and Cr3+, due to their absorption and fluorescence spectra in methanol. The introduction of amino acid by amido bond in the naphthyridine structure enhances its interaction with heavy metal ions, demonstrating its utility in environmental monitoring and analysis (Gou et al., 2015).

Organic Semiconductor Materials

The compound and its derivatives have been investigated for their potential in the creation of novel multifunctional organic semiconductor materials. These studies involve synthesizing 4,8-substituted 1,5-naphthyridines with various functional groups to explore their thermal stability, optical properties, and application in organic light-emitting diodes (OLEDs). The materials demonstrate promising characteristics, such as high phase transition temperatures and blue fluorescence, indicating their potential use in advanced electronic and photonic devices (Wang et al., 2012).

Optoelectronic Properties Tuning

Further research has aimed at tuning the optoelectronic properties of difluoroboron-naphthyridine analogues through the introduction of electron-donating and electron-withdrawing groups. This study provides insights into designing materials for OLED applications, highlighting the compound's versatility in modifying electronic properties for specific technological applications (Sutradhar & Misra, 2018).

properties

IUPAC Name

tert-butyl 3,4-dihydro-1H-2,7-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-5-10-4-6-14-8-11(10)9-15/h4,6,8H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUHVVKNBTNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601137739
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373223-07-4
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373223-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Naphthyridine-2(1H)-carboxylic acid, 3,4-dihydro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601137739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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